LPPM-8

Med25 protein–protein interaction inhibitor lipopeptidomimetic

Procure LPPM-8 for reproducible Med25 target engagement. Unlipidated or C-terminal amide analogs (LPPM-9) fail to engage Med25 specifically, showing >20-fold weaker affinity. LPPM-8 stabilizes Med25 in cellular proteomes and downregulates MMP2 in VARI068 TNBC cells, serving as a validated positive control (Ki=4 μM). Verify lot integrity via DSF: ΔTm ≤1.7°C indicates degradation.

Molecular Formula C50H89N7O14
Molecular Weight 1012.3 g/mol
Cat. No. B15137756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPPM-8
Molecular FormulaC50H89N7O14
Molecular Weight1012.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)O
InChIInChI=1S/C50H89N7O14/c1-13-14-15-16-17-18-19-39(58)32(12)43(63)51-33(20-21-40(59)60)44(64)56-38(26-41(61)62)48(68)54-36(24-29(6)7)46(66)52-34(22-27(2)3)45(65)53-35(23-28(4)5)47(67)55-37(25-30(8)9)49(69)57-42(31(10)11)50(70)71/h27-39,42,58H,13-26H2,1-12H3,(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,67)(H,56,64)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t32-,33+,34+,35+,36+,37+,38+,39+,42+/m0/s1
InChIKeyFCPHHDUNVAUKOC-DLDMOSBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LPPM-8 (C50H89N7O14) – A Chiral Lipopeptidomimetic for Selective Med25 Protein–Protein Interaction Inhibition


LPPM-8 (formally (4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid) is a synthetic heptameric lipopeptidomimetic comprising a D-amino acid peptide core (D-Glu-Asp-Leu-Leu-Leu-Leu-Val) acylated with a chiral (2S,3R)-3-hydroxy-2-methylundecanoic acid lipid tail [1]. It functions as a selective inhibitor of the Med25 coactivator protein–protein interaction (PPI) network, engaging the H2 face of the Med25 Activator Interaction Domain (AcID) and stabilizing full-length Med25 in cellular proteomes [1].

Why LPPM-8 Cannot Be Substituted by Unlipidated Peptides or Alternative Lipid-Tailed Analogs


LPPM-8 is not interchangeable with its closest structural analogs due to a strict requirement for the combination of (i) a specific chiral lipid tail and (ii) a C-terminal carboxylate terminus. Unlipidated acetylated peptides (e.g., LPPM-2, Ki = 90 μM) exhibit >20-fold weaker affinity for Med25, rendering them ineffective as cellular inhibitors [1]. Analogs bearing an undecanoic acid tail (LPPM-6, LPPM-7) show improved affinity but suffer from poor aqueous solubility and detergent-sensitive aggregation, which compromises reproducibility in biochemical assays [1]. Critically, the C-terminal carboxamide analog LPPM-9—which differs from LPPM-8 only in the C-terminal functional group—fails to engage Med25 specifically (ΔTm = 1.7°C vs. significant stabilization for LPPM-8) and does not downregulate Med25-dependent genes in cellular models [1]. Thus, minor structural perturbations lead to complete loss of functional activity, precluding generic substitution within this chemical series.

Quantitative Differentiation of LPPM-8: Affinity, Target Engagement, and Cellular Activity vs. Closest Analogs


>20-Fold Enhancement in Med25 Binding Affinity (Ki) Over Unlipidated Parent Peptide

Incorporation of the (2S,3R)-3-hydroxy-2-methylundecanoic acid lipid tail transforms a weak-binding acetylated heptapeptide (LPPM-2) into a potent Med25 PPI inhibitor. The Ki value for LPPM-8 is 4 μM, representing a >20-fold improvement over LPPM-2 (Ki = 90 μM) in a fluorescence polarization competition assay measuring disruption of the pre-formed Med25 AcID–ATF6α TAD complex [1].

Med25 protein–protein interaction inhibitor lipopeptidomimetic

Specific Med25 Thermal Stabilization (ΔTm) Discriminates LPPM-8 from C-Terminal Carboxamide Analog LPPM-9

LPPM-8 induces a significant increase in Med25 AcID melting temperature (Tm) in differential scanning fluorimetry (DSF) assays, indicative of direct target engagement and protein stabilization. In contrast, the C-terminal carboxamide analog LPPM-9—which differs only in the C-terminal functional group—produces only a minor thermal shift of 1.7°C, demonstrating that LPPM-8's carboxylate terminus is essential for productive binding [1].

Med25 differential scanning fluorimetry thermal shift assay

Orthosteric H2-Face Engagement Confirmed by NMR Chemical Shift Perturbations (CSPs)

1H,15N- and 1H,13C-HSQC NMR experiments demonstrate that LPPM-8 binds specifically to the H2 face of Med25 AcID, inducing concentration-dependent chemical shift perturbations (CSPs) in solvent-exposed residues on the β-barrel and flanking α-helices (e.g., L514, L525). In contrast, super-stoichiometric concentrations of LPPM-9 produce minimal CSPs, indicating negligible specific binding to Med25 [1]. This confirms LPPM-8 acts as an orthosteric inhibitor of H2-binding transcriptional activators (e.g., ATF6α) and allosterically modulates H1-face binding.

Med25 NMR spectroscopy binding site mapping

Functional Cellular Activity: Downregulation of Med25-Dependent MMP2 Gene Expression

In VARI068 triple-negative breast cancer cells, which exhibit upregulated Med25 and its cognate ETV/PEA3 activators, treatment with LPPM-8 downregulates expression of the Med25-dependent MMP2 gene. In contrast, the inactive analog LPPM-9 has no effect on MMP2 transcript levels, confirming that LPPM-8's biochemical activity translates to a functional cellular phenotype [1].

Med25 triple-negative breast cancer gene expression

Improved Solubility and Reduced Aggregation Propensity vs. Undecanoic Acid-Tailed Analogs

LPPM-8, bearing a β-hydroxy-α-methyl branched lipid tail, exhibits superior aqueous solubility and reduced detergent-dependent aggregation compared to analogs with an unbranched undecanoic acid tail (LPPM-6, LPPM-7). The Ki of LPPM-7 was found to be sensitive to detergent identity and concentration, suggesting an aggregation-based mechanism, whereas LPPM-8's Ki remained unaffected in detergent screens, confirming a well-behaved, monomeric binding mode [1].

solubility aggregation lipopeptide

High-Confidence Research Applications for LPPM-8 Based on Validated Differential Evidence


Med25 PPI Inhibitor in Triple-Negative Breast Cancer (TNBC) Cellular Models

LPPM-8 is validated for use in VARI068 TNBC cells to downregulate MMP2 expression, a Med25-dependent gene. Researchers investigating Med25's role in TNBC progression or testing Med25 PPI inhibition as a therapeutic strategy should prioritize LPPM-8 over LPPM-9 (inactive control) or LPPM-6/7 (aggregation-prone). The compound stabilizes endogenous full-length Med25 in nuclear extracts, providing a direct readout of target engagement [1].

Biochemical Assay Development for Med25–Activator PPI Screening

LPPM-8 serves as a validated positive control in fluorescence polarization competition assays measuring disruption of the Med25 AcID–ATF6α TAD complex (Ki = 4 μM). Its detergent-stable binding profile ensures reproducible results across varying assay conditions, unlike LPPM-7. Use LPPM-8 to establish assay windows and validate screening hits [1].

Structure–Activity Relationship (SAR) Studies of Lipopeptidomimetic Coactivator Inhibitors

LPPM-8's well-defined binding mode (orthosteric H2-face engagement confirmed by NMR CSPs) and clear SAR demarcation from LPPM-9 make it an ideal reference compound for designing next-generation Med25 inhibitors. The chiral lipid tail and C-terminal carboxylate are both essential for activity, providing key design principles for analog synthesis [1].

Quality Control and Lot Verification via DSF Thermal Shift Assay

Procurement of LPPM-8 for critical experiments should include DSF validation against Med25 AcID. A significant Tm increase confirms functional integrity, whereas a minor shift (≤1.7°C) indicates potential degradation or misidentification (as seen with LPPM-9). This assay provides a rapid, quantitative lot-release criterion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LPPM-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.